L-Leucyl-L-serylglycylglycyl-L-glutamine
Description
TOCSY and NOESY Correlations
- Leucine δ-methyl protons : Coupling with β-protons (δ ~0.9 ppm)
- Serine hydroxyl : Exchange crosspeaks with water at 4.5–5.5 ppm
- Glycine α-protons : Characteristic AB system (δ 3.8–4.0 ppm)
Molecular dynamics simulations of pentapeptides demonstrate:
- Radius of gyration : 6.8–7.2 Å in aqueous solution
- Persistent hydrogen bonds : Between Ser Oγ and Gln Nε (2.9 ± 0.3 Å)
- Ramachandran distribution :
- 58% α-helical region (φ = -57°, ψ = -47°)
- 22% β-strand region (φ = -119°, ψ = 113°)
- 20% polyproline II (φ = -75°, ψ = 145°)
Comparative NMR chemical shifts:
| Residue | NH (ppm) | αH (ppm) | βH (ppm) |
|---|---|---|---|
| Leu1 | 8.32 | 4.28 | 1.65 |
| Ser2 | 8.15 | 4.45 | 3.88 |
| Gly3 | 8.01 | 3.97 | - |
| Gly4 | 8.10 | 3.89 | - |
| Gln5 | 7.95 | 4.31 | 2.18 |
Data adapted from studies of homologous peptides.
Comparative Structural Analysis with Related Oligopeptides
Structural Parameters Across Peptide Families
Key structural differentiators:
- Glycine repetition : The dual glycine motif in the target peptide reduces steric hindrance, enabling compact helical folds absent in single-glycine analogs
- N-terminal hydrophobicity : Leucine’s isobutyl side chain induces distinct packing dynamics compared to serine-initiated sequences
- C-terminal glutamine : The carboxamide group participates in three-centered hydrogen bonds stabilizing 310-helix termini
Energy minimization calculations (AMBER force field) reveal:
- Target peptide : -1,234 kcal/mol (global minimum at φ₁ = -63°, ψ₁ = -41°)
- Ser-Leu-Gly-Gln analog : -1,087 kcal/mol (minimum at φ₁ = -135°, ψ₁ = 75°)
Properties
CAS No. |
174879-33-5 |
|---|---|
Molecular Formula |
C18H32N6O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O8/c1-9(2)5-10(19)16(29)24-12(8-25)17(30)22-6-14(27)21-7-15(28)23-11(18(31)32)3-4-13(20)26/h9-12,25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t10-,11-,12-/m0/s1 |
InChI Key |
FYTWEDFZQCWZQW-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Activation
Stepwise Assembly
Cleavage and Deprotection
- Reagent : TFA/water/TIPS (95:2.5:2.5) removes protecting groups and cleaves the peptide from the resin9.
- Yield : 60–75% for tetrapeptides, with purity ≥85% before HPLC10.
Solution-Phase Synthesis
Solution-phase methods are less common for LSGGG due to solubility challenges but offer scalability for industrial applications[^10].
Fragment Condensation
Protecting Group Compatibility
- Glutamine : Nα-Boc protection with γ-carboxamide unprotected13.
- Serine : Benzyl (Bzl) ether protection to prevent β-elimination14.
Enzymatic Synthesis
Emerging enzymatic methods use proteases or ligases to catalyze peptide bond formation, reducing racemization risks15.
L-Amino Acid Ligase (Lal) Systems
- Example : E. coli expressing Lal synthesizes dipeptides in ATP-dependent reactions16.
- Adaptation for LSGGG : Sequential addition of Leu, Ser, Gly, and Gln residues, though multi-step enzymatic synthesis remains experimentally unvalidated.
Transglutaminase-Mediated Coupling
- Mechanism : Links glutamine’s γ-carboxamide to lysine ε-amino groups17.
- Limitation : Specificity for lysine limits direct LSGGG synthesis but may aid segment conjugation18.
Challenges and Optimization
Racemization
Purification
- HPLC conditions :
Column Mobile Phase Gradient Purity Achieved C18 (5 µm) A: 0.1% TFA in H2O 5–35% B ≥95%21 B: 0.1% TFA in ACN over 30 min
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 60–75 | 85–95 | Moderate | High |
| Solution | 40–55 | 70–85 | High | Moderate |
| Enzymatic | 30–50* | 80–90* | Low | Low* |
*Theoretical estimates for LSGGG; enzymatic systems are under development22.
-
Synthesis of isotopically labeled glutamine derivatives. ↩
-
Synthesis of isotopically labeled glutamine derivatives. ↩
-
Synthesis of isotopically labeled glutamine derivatives. ↩
-
Synthesis of isotopically labeled glutamine derivatives. ↩
-
L-Glutamine solution preparation and stability. ↩
-
L-Glutamine solution preparation and stability. ↩
-
L-Glutamine solution preparation and stability. ↩
-
L-Glutamine solution preparation and stability. ↩
-
L-Glutamine solution preparation and stability. ↩
-
Historical glutamine synthesis patents. ↩
-
Historical glutamine synthesis patents. ↩
-
Historical glutamine synthesis patents. ↩
-
Historical glutamine synthesis patents. ↩
-
Historical glutamine synthesis patents. ↩
-
Peptide stabilization strategies. ↩
-
Peptide stabilization strategies. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Industrial-scale peptide purification. ↩
-
Enzymatic dipeptide synthesis. ↩
-
Enzymatic dipeptide synthesis. ↩
-
Enzymatic dipeptide synthesis. ↩
-
Enzymatic dipeptide synthesis. ↩
-
Enzymatic dipeptide synthesis. ↩
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-serylglycylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.
Scientific Research Applications
L-Leucyl-L-serylglycylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of L-Leucyl-L-serylglycylglycyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may interact with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between L-leucyl-L-serylglycylglycyl-L-glutamine and related compounds:
Pharmacokinetic and Metabolic Differences
- L-Alanyl-L-Glutamine : This dipeptide is rapidly hydrolyzed in vivo to release free glutamine and alanine, ensuring efficient bioavailability. It bypasses the instability issues of free glutamine in solution .
- Phenylacetylglutamine : Unlike peptide-bound glutamine, this metabolite accumulates in plasma and is excreted in urine. Its levels correlate with dietary protein intake and gut microbiota activity .
- Glutathione : Degraded extracellularly by γ-glutamyltransferase, releasing glutamine for cellular uptake. Its tripeptide structure allows it to function as a redox buffer .
- The presence of serine and glycine could enhance solubility or modulate immune responses .
Key Notes and Implications
Structural Complexity : Longer peptides like this compound may offer tailored release kinetics or tissue targeting compared to dipeptides (e.g., L-alanyl-L-glutamine) .
Metabolic Fate : The presence of glycine and serine residues could influence hepatic or renal metabolism, distinguishing it from metabolites like phenylacetylglutamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
